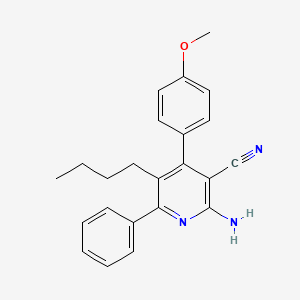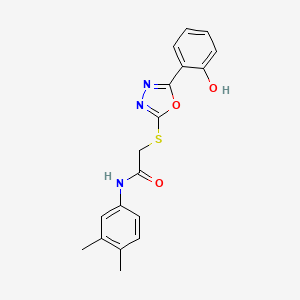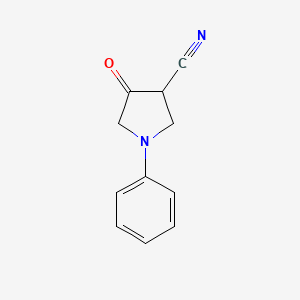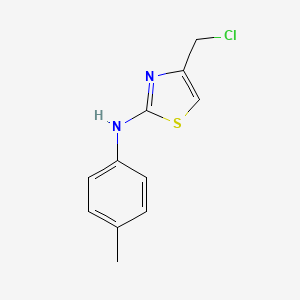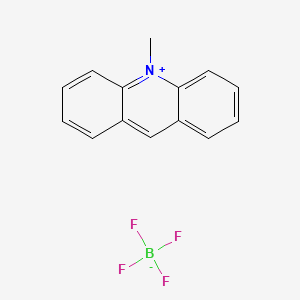
10-Methylacridin-10-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methylacridin-10-ium tetrafluoroborate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications, particularly in the fields of chemistry and photoredox catalysis. The compound is characterized by its stability and ability to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methylacridin-10-ium tetrafluoroborate typically involves the reaction of 10-methylacridine with tetrafluoroboric acid. The process generally requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
10-Methylacridin-10-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound is known to participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various acridinium derivatives, while substitution reactions can produce a range of substituted acridinium compounds .
Scientific Research Applications
10-Methylacridin-10-ium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a photocatalyst in photoredox catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 10-Methylacridin-10-ium tetrafluoroborate exerts its effects is primarily through its role as a photocatalyst. The compound absorbs light and undergoes a single electron transfer (SET) process, which initiates various chemical reactions. This mechanism is particularly useful in photoredox catalysis, where the compound can facilitate the formation of reactive intermediates that drive the desired transformations .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 10-Methylacridin-10-ium tetrafluoroborate include:
- 9-Mesityl-10-methylacridinium tetrafluoroborate
- 2,7-Difluoro-9-mesityl-10-methylacridinium tetrafluoroborate
- 9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and reactivity profile. Its unique ability to participate in a wide range of chemical reactions, particularly as a photocatalyst, makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
29476-99-1 |
|---|---|
Molecular Formula |
C14H12BF4N |
Molecular Weight |
281.06 g/mol |
IUPAC Name |
10-methylacridin-10-ium;tetrafluoroborate |
InChI |
InChI=1S/C14H12N.BF4/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;2-1(3,4)5/h2-10H,1H3;/q+1;-1 |
InChI Key |
FWQXZLSSPHKOGY-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




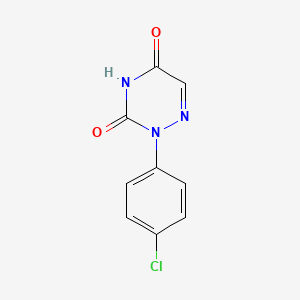

![3-Amino-N-(2,3-dichlorophenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772190.png)
